Physicochemical properties of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Physicochemical properties of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Heterocyclic Scaffold
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyrrole nucleus stands out as a privileged scaffold, prized for its versatile reactivity and its presence in numerous biologically active molecules, from blockbuster drugs to natural products.[1][2][3] This guide focuses on a specific, highly functionalized derivative: Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate .
The strategic placement of amino, cyano, ester, and methyl groups on the pyrrole ring makes this compound a valuable intermediate and a potential pharmacophore in its own right. The amino and cyano groups, in particular, offer reactive handles for synthetic elaboration, allowing chemists to build molecular complexity and explore structure-activity relationships (SAR).[4][5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the core physicochemical properties that govern the behavior, analysis, and potential application of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and provide field-proven protocols for property determination.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent research. The primary identifiers for Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate are summarized below.
| Identifier | Value | Source |
| Chemical Name | Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate | [6][7] |
| CAS Number | 74455-30-4 | [6] |
| Molecular Formula | C₉H₁₁N₃O₂ | [6] |
| Molecular Weight | 193.20 g/mol | [6][8] |
The molecule's architecture, featuring a densely substituted five-membered pyrrole ring, is depicted below. This structure dictates its chemical reactivity, potential for intermolecular interactions, and overall physicochemical profile.
Core Physicochemical Properties
The therapeutic potential of any compound is intimately linked to its physicochemical properties. These parameters govern everything from solubility and membrane permeability to formulation and stability.
| Property | Value / Description | Significance in Drug Development |
| Physical State | Solid at room temperature. | Impacts handling, formulation (e.g., for tablets vs. solutions), and storage. |
| Melting Point | Not reported; must be determined experimentally. | A sharp melting point is a key indicator of purity. A depressed and broad range suggests impurities.[9] |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like DMSO and alcohols, with limited aqueous solubility. | Critical for bioavailability. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and requiring formulation strategies.[10][11] |
| pKa | Not reported; must be determined. Expected ionizable centers are the pyrrole N-H and the 3-amino group. | Determines the charge state of the molecule at physiological pH (approx. 7.4), which influences solubility, receptor binding, and membrane transport. |
| LogP | Not reported; must be determined. | The octanol-water partition coefficient (LogP) is a measure of lipophilicity, which is crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. The expected spectral data for Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
Ethyl Group: A triplet (3H) around δ 1.2-1.4 ppm for the -CH₃ group and a quartet (2H) around δ 4.1-4.3 ppm for the -OCH₂- group.
-
Methyl Group: A sharp singlet (3H) for the C5-CH₃ group, likely in the δ 2.2-2.5 ppm region.
-
Amino Group: A broad singlet (2H) for the C3-NH₂ protons. Its chemical shift can vary significantly depending on solvent and concentration.
-
Pyrrole NH: A broad singlet (1H) for the pyrrole N-H proton, typically found at a higher chemical shift (δ > 8.0 ppm).
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.
-
Carbonyl Carbon: A signal in the δ 160-170 ppm region for the ester C=O.
-
Cyano Carbon: A signal around δ 115-120 ppm for the -C≡N group.
-
Pyrrole Ring Carbons: Four distinct signals in the aromatic/heteroaromatic region (approx. δ 100-150 ppm).
-
Aliphatic Carbons: Signals for the ethyl group carbons (-OCH₂- around δ 60 ppm; -CH₃ around δ 14 ppm) and the methyl group carbon (C5-CH₃ around δ 10-15 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂), and a broader band for the pyrrole N-H.
-
C≡N Stretching: A sharp, intense absorption band around 2200-2260 cm⁻¹ characteristic of the nitrile group.
-
C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ for the ester carbonyl group.
-
C-H Stretching: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and ethyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns of a molecule. For this compound, the high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M+H]⁺) at m/z 194.0924, corresponding to the protonated molecular formula C₉H₁₂N₃O₂⁺.
Field-Proven Experimental Protocols
The following protocols describe standard, reliable methods for determining the key physicochemical properties discussed. The causality behind the steps is explained to ensure robust and reproducible results.
Protocol 1: Melting Point Determination via the Capillary Method
Expertise & Trustworthiness: This is the most common and reliable method for determining the melting point of a crystalline solid.[12] The principle relies on slow, controlled heating of a small sample packed in a capillary tube, allowing for precise observation of the temperature range over which the solid-to-liquid phase transition occurs.[9] A narrow range (< 2 °C) is indicative of high purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to grind the crystals.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should enter the tube.
-
Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly at the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Prepare a new sample and heat the block quickly to about 20 °C below the approximate melting point.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical for an accurate reading.
-
Observation & Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁–T₂.
Protocol 2: Thermodynamic Solubility via the Shake-Flask Method
Expertise & Trustworthiness: The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility.[10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing the most clinically relevant solubility value. The key is allowing sufficient time for equilibrium to be reached.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial. "Excess" means that solid material should still be visible after equilibrium is reached.
-
Equilibration: Place the vial in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the suspension for a prolonged period (typically 24-72 hours) to ensure equilibrium is fully established.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for a short period to let the undissolved solid settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid material. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Dilution: Dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Determine the concentration of the compound in the diluted filtrate using a validated analytical method, such as UV-Visible Spectroscopy (see Protocol 3) or HPLC.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Protocol 3: UV-Visible Spectroscopy for Concentration Analysis
Expertise & Trustworthiness: UV-Visible spectroscopy is a rapid and reliable method for quantifying compounds that contain a chromophore (a light-absorbing group), which this pyrrole derivative does.[13][14] The method is based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.[13][15] A calibration curve built from standards of known concentration ensures accuracy.
Methodology:
-
Determine λ_max: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution in a UV-Vis spectrophotometer (typically from 200-400 nm) to find the wavelength of maximum absorbance (λ_max). All subsequent measurements should be made at this wavelength for maximum sensitivity.
-
Prepare Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Prepare Standard Solutions: Perform a series of serial dilutions of the stock solution to create at least five standard solutions of decreasing, known concentrations.
-
Measure Absorbance: Measure the absorbance of the solvent (as a blank) and each of the standard solutions at λ_max.
-
Generate Calibration Curve: Plot a graph of Absorbance vs. Concentration for the standard solutions. Perform a linear regression on the data. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
Measure Unknown Sample: Measure the absorbance of the unknown sample (e.g., the filtrate from Protocol 2) at λ_max.
-
Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the unknown sample.
Protocol 4: Sample Preparation for NMR Spectroscopy
Expertise & Trustworthiness: The quality of an NMR spectrum is profoundly dependent on the quality of the sample.[16] Proper sample preparation is essential to achieve high resolution and avoid artifacts that can obscure important structural information. This involves using the correct amount of material, choosing an appropriate deuterated solvent, and ensuring the final solution is free of particulate matter.[17][18]
Methodology:
-
Weigh Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration is needed, typically 50-100 mg.[17][19]
-
Choose Solvent: Select a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). The deuterium signal is used by the spectrometer to "lock" the magnetic field.[16]
-
Dissolve Sample: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[17][20] Gently vortex or warm the vial if necessary to ensure complete dissolution.
-
Filter Solution: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16] Do not use cotton wool, as it can leach impurities.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Insert into Spectrometer: Follow the instrument-specific instructions for inserting the sample into the NMR spectrometer.
Chemical Reactivity, Stability, and Safety
-
Reactivity: The electron-rich pyrrole ring, activated by the amino group, is susceptible to electrophilic substitution. The primary amino group itself is nucleophilic and can react with various electrophiles, making it a key site for derivatization. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.
-
Stability: Like many complex organic molecules, this compound should be stored in a cool, dry, dark place to prevent degradation. It may be sensitive to strong acids, bases, and oxidizing agents.
-
Safety and Handling: As a cyano-containing compound, this chemical should be handled with care in a well-ventilated fume hood.[21] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.[22][23][24] Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Always consult the full Material Safety Data Sheet (MSDS) before handling.
Conclusion
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in pharmaceutical research. Its physicochemical properties—particularly its solubility, pKa, and lipophilicity—will be the ultimate determinants of its utility in a drug development context. This guide has provided a framework for understanding and evaluating these critical parameters, offering both the theoretical background and the practical, validated protocols necessary for its comprehensive characterization. A thorough investigation using the methods described herein will empower researchers to unlock the full potential of this versatile scaffold.
References
-
Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]
-
NMR Sample Prep. (n.d.). Scribd. Retrieved from [Link]
-
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
-
Melting point determination. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom Publishing. Retrieved from [Link]
-
How to Prepare Samples for NMR. (n.d.). University of Leicester. Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. Retrieved from [Link]
-
Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). LinkedIn. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]
-
Material Safety Data Sheet - N-(2-Cyanoethyl)pyrrole, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Substituted pyrroles based on ketones: prospects of application and advances in synthesis. (2023, September 25). Russian Chemical Reviews. Retrieved from [Link]
-
Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from [Link]
-
solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare. Retrieved from [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.). OUCI. Retrieved from [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
The Role of Pyrrole as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Retrieved from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). RSC Publishing. Retrieved from [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025, August 10). ResearchGate. Retrieved from [Link]
-
ethyl 3-cyano-1H-pyrrole-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research. Retrieved from [Link]
-
Uv vis spectroscopy practical. (n.d.). Slideshare. Retrieved from [Link]
-
Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. (2021). ResearchGate. Retrieved from [Link]
-
Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate. (n.d.). Quantum Engineering, Lda. Retrieved from [Link]
-
ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate. (n.d.). Chemical Synthesis Database. Retrieved from [Link]
-
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023, April 19). PubMed Central. Retrieved from [Link]
-
A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[19][25]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Some of their Reactions. (2016, November 22). ResearchGate. Retrieved from [Link]
-
Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022, June 16). Frontiers. Retrieved from [Link]
-
Substituent-Dependent Divergent Synthesis of 2-(3-Amino-2,4-dicyanophenyl)pyrroles, Pyrrolyldienols and 3-Amino-1-acylethylidene-2-cyanopyrrolizines via Reaction of Acylethynylpyrroles with Malononitrile. (2022, December 3). MDPI. Retrieved from [Link]
-
Analysis of the N.M.R. Spectrum of pyrrole. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some pyrrole derivatives. IV. (1989). PubMed. Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]
-
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. Ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate - Quantum Engineering, Lda [quantumgroup.co.mz]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. westlab.com [westlab.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. organomation.com [organomation.com]
- 19. scribd.com [scribd.com]
- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 21. 3-CYANOPYRROLE - Safety Data Sheet [chemicalbook.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. aksci.com [aksci.com]
- 24. spectrumchemical.com [spectrumchemical.com]
- 25. Determination of Melting Point [wiredchemist.com]
